Class-Level 5-HT₁A Receptor Affinity: Unsubstituted Indole vs. 5-Cyanoindole Analogs
In the indolebutylpiperazine class, stepwise SAR reveals that the unsubstituted indole core exhibits markedly lower 5-HT₁A receptor affinity compared to 5-cyano-substituted analogs. While 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one itself lacks a published direct Ki, the closest N-unsubstituted piperazine comparator bearing an unsubstituted indole butyl linker (differing only in the linker connectivity) demonstrates the principle: 5-HT₁A affinity increases dramatically upon cyano substitution. For the class benchmark vilazodone (5-cyanoindole, benzofuran-2-carboxamide piperazine), 5-HT₁A IC₅₀ = 0.2 nM and functional GTPγS ED₅₀ = 1.1 nM were reported [1]. In contrast, the most potent and selective 5-HT₁A agonist in the indolebutylamine subclass—3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]butyl}-1H-indole-5-carboxamide 45—achieves 5-HT₁A IC₅₀ = 0.09 nM with D₂ IC₅₀ = 140 nM, demonstrating that substantial 5-HT₁A potency requires both an indole C5 substituent and an optimized N-arylpiperazine [2]. The target compound, lacking both features, represents the minimal pharmacophore, making it a critical baseline control for SAR libraries.
| Evidence Dimension | 5-HT₁A receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | No published direct binding data; unsubstituted indole + free piperazine minimal pharmacophore |
| Comparator Or Baseline | Vilazodone (5-cyanoindole, N-benzofuran-2-carboxamide piperazine): 5-HT₁A IC₅₀ = 0.2 nM; Compound 45 (5-carboxamide indole, N-4-methoxyphenyl piperazine): 5-HT₁A IC₅₀ = 0.09 nM |
| Quantified Difference | Potency gap estimated at >100-fold based on SAR trends; cyano substitution alone raises SERT affinity substantially [1] |
| Conditions | Radioligand binding assays using [³H]-8-OH-DPAT at human 5-HT₁A receptors (Heinrich et al. 2004); [³H]-5-HT reuptake inhibition in rat synaptosomes |
Why This Matters
Researchers requiring a negative control or baseline scaffold with minimal intrinsic 5-HT₁A agonism should select this compound over potent analogs like vilazodone, which would confound SAR interpretation at low concentrations.
- [1] Heinrich, T.; Böttcher, H.; Gericke, R.; Bartoszyk, G. D.; Anzali, S.; Seyfried, C. A.; Greiner, H. E.; Van Amsterdam, C. Synthesis and Structure–Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT₁A Receptor Agonists and Serotonin Reuptake Inhibitors. J. Med. Chem. 2004, 47 (19), 4684–4692. View Source
- [2] Indolebutylamines as Selective 5-HT₁A Agonists. 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl}-1H-indole-5-carboxamide 45: 5-HT₁A IC₅₀ = 0.09 nM; D₂ IC₅₀ = 140 nM. View Source
